N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic acetamide derivative featuring a 1,4-dihydroquinolin-4-one core substituted with ethoxy, 4-methylbenzoyl, and 3-chlorophenyl groups. The 4-oxo-1,4-dihydroquinoline moiety is a key pharmacophore in antimicrobial agents, while the acetamide linkage and aryl substituents may modulate solubility, bioavailability, and target interactions .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O4/c1-3-34-21-11-12-24-22(14-21)27(33)23(26(32)18-9-7-17(2)8-10-18)15-30(24)16-25(31)29-20-6-4-5-19(28)13-20/h4-15H,3,16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZYRAZGPPAFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the quinoline core, followed by the introduction of the chlorophenyl and ethoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the quality of the final product.
Chemical Reactions Analysis
N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core, leading to different structural analogs.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The quinoline core can interact with enzymes or receptors, modulating their activity. The chlorophenyl and ethoxy groups may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Quinoline vs. Benzothiazole: The target compound’s quinoline core differs from benzothiazole-based analogs (e.g., N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide, EP3348550A1).
- Dihydroquinoline vs. Dioxinoquinoline: The compound in contains a fused dioxane ring ([1,4]dioxino[2,3-g]quinoline), which increases rigidity and may improve metabolic stability compared to the flexible 1,4-dihydroquinoline scaffold in the target compound .
Substituent Effects
- Ethoxy vs. Methoxy Groups : The ethoxy substituent at position 6 of the target compound contrasts with the 3-methoxyphenyl group in ’s analog. Ethoxy’s larger size and higher lipophilicity may enhance membrane permeability but reduce aqueous solubility .
- 4-Methylbenzoyl vs. The 4-methylbenzoyl group in the target compound, however, provides steric bulk and hydrophobic interactions, favoring binding to hydrophobic enzyme pockets .
Conformational Analysis
- Dihedral angles between aromatic rings significantly influence molecular packing and dimerization. For example, N-(3,4-dichlorophenyl)acetamide derivatives exhibit dihedral angles of 44.5°–77.5° between aryl and heterocyclic rings, leading to varied hydrogen-bonding patterns (e.g., R₂²(10) dimers) . Similar conformational flexibility in the target compound may modulate crystallinity and solubility.
Table 1: Structural Parameters of Selected Analogs
Pharmacological and Physicochemical Properties
- Antimicrobial Potential: The 4-oxo-quinoline scaffold is associated with topoisomerase inhibition in fluoroquinolones (e.g., ’s 7-chloro-1-cyclopropyl-6-fluoro derivative). The absence of fluorine in the target compound may reduce Gram-negative activity but improve safety profiles .
Biological Activity
N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 454.97 g/mol. Its structure consists of a quinoline core with various functional groups, including a chlorophenyl group and an ethoxy moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits antimicrobial and anticancer properties. The following sections will explore these activities in detail.
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound demonstrate significant antimicrobial effects. For instance, derivatives of quinoline have been shown to inhibit various pathogens, indicating the potential of this compound in treating infections.
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. It is believed to inhibit specific enzymes involved in cell proliferation, which could lead to reduced tumor growth. For example, studies have shown that related quinoline derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic pathways in cancer cells.
- Receptor Binding : It could interact with specific receptors involved in cell signaling, altering cellular responses.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in malignant cells.
Case Studies
Several studies have investigated the biological activity of quinoline derivatives:
-
Study on Anticancer Effects :
- A study explored the effects of similar quinoline compounds on various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations.
- Results indicated that these compounds could reduce cell viability by inducing apoptosis through mitochondrial pathways.
-
Antimicrobial Efficacy Study :
- Another research focused on the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria.
- The study found that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide | C28H26ClN2O4 | Ethoxy group; potential anticancer effects | Anticancer, Antimicrobial |
| 2-[6-Ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]-N-(p-tolyl)acetamide | C28H26N2O4 | Different aromatic substitution | Varies; potential anticancer |
| EMOTA (related derivative) | C28H26N2O4 | Targeted for metabolic disorders | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
